3-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoic acid, also known by its Chemical Abstracts Service (CAS) number 7423-55-4, is a compound with significant chemical and biological properties. It has a molecular formula of C₇H₇N₁O₄ and a molecular weight of 169.13 g/mol. This compound is categorized under carboxylic acids due to the presence of the carboxyl functional group (-COOH) in its structure.
3-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoic acid is classified as an organic compound, specifically a derivative of pyrrole. Its structure features a phenyl group attached to a propanoic acid backbone, making it relevant in organic synthesis and medicinal chemistry.
The synthesis of 3-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoic acid typically involves multi-step organic reactions. The initial steps may include the formation of the pyrrole derivative followed by coupling reactions to attach the phenyl group and the propanoic acid moiety.
One common method for synthesizing this compound involves:
The compound exhibits a planar structure due to resonance stabilization in the aromatic ring and the presence of carbonyl groups. The spatial arrangement allows for potential hydrogen bonding due to the carboxylic acid group.
3-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoic acid can participate in several chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the carbonyl groups which enhance electrophilicity at the carbon adjacent to these groups.
The mechanism of action for 3-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoic acid in biological systems may involve:
Studies indicate that compounds with similar structures often exhibit anti-inflammatory or anticancer properties due to their ability to modulate biochemical pathways.
3-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoic acid has potential applications in:
This compound's unique structural features make it a valuable subject for further research in medicinal chemistry and organic synthesis.
The molecular architecture of 3-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoic acid integrates two pharmacophores critical for bioconjugation and materials science: an electron-deficient maleimide ring and a terminal carboxylic acid. The maleimide unit (2,5-dioxopyrrole) exhibits exceptional electrophilicity due to its α,β-unsaturated dicarbonyl system, enabling facile Michael addition reactions with thiol nucleophiles at physiological pH. This conjugation specificity is evidenced by reaction kinetics studies showing second-order rate constants exceeding 1.0 M⁻¹s⁻¹ for cysteine thiol additions under neutral conditions [1] [6]. The meta-substituted phenyl spacer provides electronic isolation between the maleimide and propanoic acid moieties, reducing undesirable electronic interference during conjugation events [2].
The propanoic acid terminus serves as a versatile anchoring point, readily activated as NHS esters (demonstrated by structural analogs like 2,5-dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate) for amide bond formation with primary amines [5]. This bifunctionality creates orthogonal conjugation pathways, allowing sequential bioconjugation strategies. Molecular modeling indicates the propanoic acid chain adopts an extended conformation with a 120° dihedral angle relative to the phenyl ring, positioning the carboxylic acid approximately 8.7 Å from the maleimide's reactive vinylic center [7].
Table 1: Structural and Functional Comparison of Maleimide-Containing Compounds
| Compound Name | CAS Number | Molecular Formula | Key Functional Attributes |
|---|---|---|---|
| 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid | 7423-55-4 | C₇H₇NO₄ | Aliphatic linker (3-atom), carboxylic acid terminus |
| 2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetic acid | Not specified | C₁₂H₉NO₄ | Para-substituted phenyl, acetic acid spacer |
| Propanoic acid, 3-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | 1260092-50-9 | C₁₆H₁₉N₃O₈ | Heterobifunctional linker with NHS ester and maleimide |
The meta-substitution pattern in 3-[3-(2,5-dioxopyrrol-1-yl)phenyl]propanoic acid provides steric advantages over ortho-isomers and electronic benefits over para-analogs, enabling conjugation efficiency exceeding 90% in model protein systems [2] [7].
Maleimide chemistry originated in the 1950s with N-ethylmaleimide's application as a sulfhydryl-modifying reagent. The discovery that maleimides undergo rapid thiol exchange under physiological conditions (pH 6.5-7.5) without significant hydrolysis side reactions propelled their adoption in protein biochemistry. Early applications focused on enzyme inhibition studies through cysteine modification, leveraging reaction half-lives under 5 minutes at micromolar concentrations [1] [6]. The 1980s witnessed strategic incorporation of phenyl spacers between maleimide and carboxylic acid functions, enhancing conjugation specificity and reducing protein cross-linking. This innovation directly enabled the development of heterobifunctional crosslinkers containing both amine-reactive and thiol-reactive sites [5].
The advent of antibody-drug conjugates (ADCs) in the 2000s marked a transformative period for maleimide derivatives. Structural analogs of 3-[3-(2,5-dioxopyrrol-1-yl)phenyl]propanoic acid became cornerstone components in linker-payload architectures due to their plasma stability during circulation and rapid intracellular release. Patent US9242013B2 exemplifies this application, where maleimide-containing linkers enable covalent attachment of pyrrolobenzodiazepine toxins to cysteine-engineered antibodies, achieving drug-antibody ratios (DAR) of 2-4 with >95% homogeneity [8]. Modern developments focus on hydrolyzable maleimides that mitigate retro-Michael reactions, extending ADC serum half-lives beyond 14 days.
Table 2: Evolution of Maleimide Derivatives in Biomedical Applications
| Era | Primary Application | Technological Limitation | Innovation Enabled |
|---|---|---|---|
| 1950-1970 | Protein thiol blocking | Non-specific modification of free cysteines | Fundamental understanding of enzyme active sites |
| 1980-2000 | Fluorescent labeling | Hydrolysis susceptibility in aqueous buffers | Heterobifunctional crosslinkers for microscopy |
| 2000-2010 | First-generation ADCs | Plasma instability and premature drug release | Site-specific conjugation via engineered cysteines |
| 2010-Present | Next-generation bioconjugates | Retro-Michael reactions in circulation | Hydrolyzable maleimides (e.g., bromomaleimide derivatives) |
The structural versatility of the phenylpropanoate linker enables modular design of drug delivery systems, particularly in antibody fragments (Fab, scFv) and peptide-drug conjugates targeting tumor-specific receptors [8]. Current research explores maleimide-oxanorbornadiene hybrids that undergo bioorthogonal inverse electron-demand Diels-Alder reactions, expanding beyond traditional thiol conjugation paradigms [7]. These advances position 3-[3-(2,5-dioxopyrrol-1-yl)phenyl]propanoic acid derivatives as enduring tools for precision therapeutics, with over 15 ADC candidates containing related linkers in clinical development as of 2025.
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: